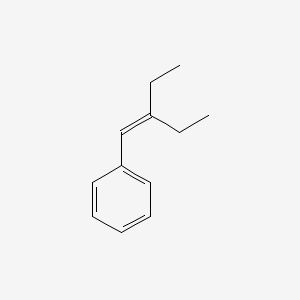

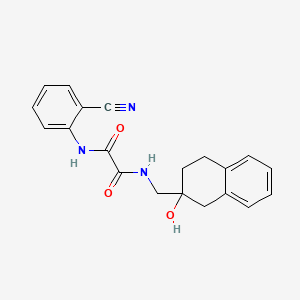

![molecular formula C10H6F6N4O B2622792 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine CAS No. 955961-74-7](/img/structure/B2622792.png)

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine” is a chemical compound. It’s related to 3,5-Bis(trifluoromethyl)aniline, which is used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline . It was also used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the molecular electrostatic potential (MEP) was calculated to find the charge distribution on the surface of a related compound .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, a reaction involving C8H4F6N was reported .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume of 3,5-Bis(trifluoromethyl)-1H-pyrazole were reported .Wissenschaftliche Forschungsanwendungen

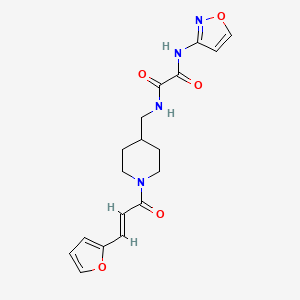

- Schreiner’s Thiourea : This compound, developed by Schreiner’s group, has played a pivotal role in the field of organocatalysis. Its 3,5-bis(trifluoromethyl)phenyl motif enables explicit double hydrogen bonding, allowing it to activate substrates and stabilize developing negative charges (e.g., oxyanions) in transition states. As a result, it is widely used in promoting organic transformations and serves as a versatile H-bond catalyst .

- Ubiquitous Use : The 3,5-bis(trifluoromethyl)phenyl motif is ubiquitously employed in various H-bond catalysts, further expanding the applications of (thio)urea-based catalysts .

- The 3,5-bis(trifluoromethyl)benzene-based isolation group can be introduced to modify π-conjugated bridges. For instance, a Cu(I)-catalyzed click reaction can enhance the electron-donating ability and reduce interactions between chromophores, making it relevant in nonlinear optics and materials science .

- Selinexor Production : The compound serves as a precursor in the synthesis of selinexor, an FDA-approved drug. The mechanism involves the hydrolysis of 3,5-bis(trifluoromethyl)benzonitrile to obtain 3,5-bis(trifluoromethyl)benzamide, which further reacts to yield the intermediate for selinexor production .

Organocatalysis and H-Bond Catalysts

Modification of π-Conjugated Bridges

Pharmaceutical Synthesis

Safety and Hazards

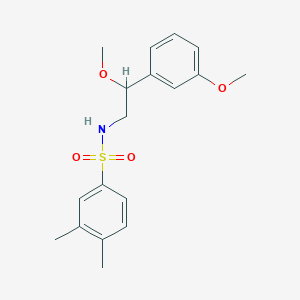

Safety data sheets indicate that related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Eigenschaften

IUPAC Name |

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6N4O/c11-9(12,13)6-4-7(10(14,15)16)20(18-6)8-5(19-21)2-1-3-17-8/h1-4,19,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCLOAHMUSKHSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

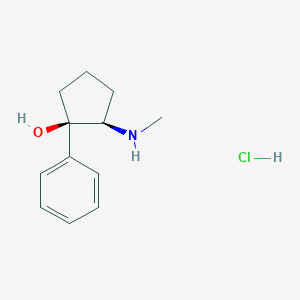

Molecular Formula |

C10H6F6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2622709.png)

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2622710.png)

![2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2622720.png)

![(1R,5S)-3-(pyridin-3-yloxy)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2622721.png)

![(3aS,4R,6aS)-2,2-Dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2622722.png)

![3-[7-ethyl-8-(methoxycarbonyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B2622732.png)